molecular formula C7H9BN2O4 B13692143 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid

2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid

Cat. No.: B13692143
M. Wt: 195.97 g/mol
InChI Key: HRAHSHBSDCCHEO-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid typically involves the halogen-metal exchange followed by borylation. . The reaction conditions often involve the use of organolithium or Grignard reagents, which facilitate the exchange and subsequent borylation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and amino groups offer additional sites for functionalization, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C7H9BN2O4

Molecular Weight

195.97 g/mol

IUPAC Name

[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11)

InChI Key

HRAHSHBSDCCHEO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC(=O)OC)(O)O

Origin of Product

United States

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